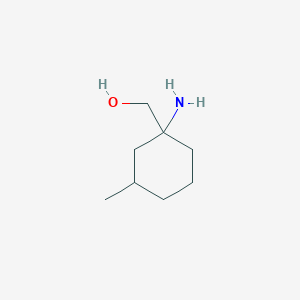
(1-Amino-3-methylcyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Amino-3-methylcyclohexyl)methanol” is a chemical compound . It contains a total of 27 bonds; 10 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol . The molecule contains a total of 27 atoms. There are 17 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .
Synthesis Analysis
The synthesis of methanol, which is a component of “(1-Amino-3-methylcyclohexyl)methanol”, has been extensively studied. A detailed process and techno-economic analysis of methanol synthesis from H2 and CO2 with intermediate condensation steps has been presented . Another study provides a concise review of catalytic synthesis of methanol from synthesis gas .Molecular Structure Analysis
The molecular structure of “(1-Amino-3-methylcyclohexyl)methanol” includes a six-membered cyclohexane ring with a methyl group and an amino group attached to it. Additionally, a methanol group is also attached to the cyclohexane ring .Aplicaciones Científicas De Investigación
Synthetic Methods and Catalyst Development :
- A study by Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This method is environmentally friendly due to low catalyst loading, broad substrate scope, and excellent selectivities (Li et al., 2012).
- Sarki et al. (2021) reported a clean and cost-competitive method for selective N-methylation of amines using methanol and RuCl3.xH2O as a catalyst. This method is notable for its application in synthesizing pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).
Biological Conversion and Methanol Utilization :
- Whitaker et al. (2017) explored the biological conversion of methanol into chemicals and fuels using engineered Escherichia coli. This research demonstrates the potential of methanol as a substrate for producing specialty chemicals (Whitaker et al., 2017).
- Schrader et al. (2009) reviewed the potential of methylotrophic bacteria for the development of bioprocesses based on methanol as an alternative carbon source. This highlights the economic competitiveness of methanol-based biotechnology (Schrader et al., 2009).
Chemical Production and Applications :
- Dalena et al. (2018) provided an overview of methanol's applications, including its use as a building block for complex chemical structures and a clean-burning fuel. The conversion of CO2 to methanol is also emphasized as a method for reducing CO2 emissions (Dalena et al., 2018).
Innovative Chemical Synthesis :
- Mitsumoto et al. (2004) synthesized novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, demonstrating the oxidizing function of certain compounds in an autorecycling process. This process is enhanced under photoirradiation conditions (Mitsumoto et al., 2004).
Analytical Techniques and Methanol Analysis :
- Santos et al. (2017) described a hybrid electrophoresis device for the analysis of methanol in the presence of ethanol, showcasing an alternative to traditional chromatographic approaches (Santos et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds, such as methanol, are known to interact with various enzymes, including dehydrogenases .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the transfer of a methyl group .
Biochemical Pathways
Methanol is metabolized through the methanol dehydrogenase pathway, where it is converted to formaldehyde . This pathway is crucial for organisms that use methanol as a carbon source .
Pharmacokinetics
Similar compounds, such as methanol, are rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It’s plausible that the compound could influence cellular processes through its interactions with target enzymes and its potential role in methanol metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Amino-3-methylcyclohexyl)methanol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with target molecules .
Propiedades
IUPAC Name |
(1-amino-3-methylcyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-3-2-4-8(9,5-7)6-10/h7,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPOIYYEEUZISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-3-methylcyclohexyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

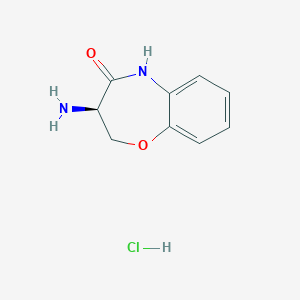

![N-[(1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2932247.png)

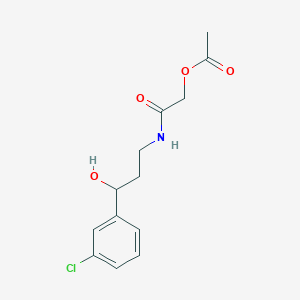

![N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2932252.png)
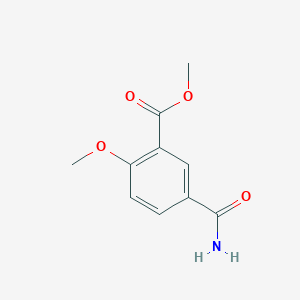
![3-Cyclohexylimidazo[1,5-a]pyridine](/img/structure/B2932254.png)
![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2932258.png)
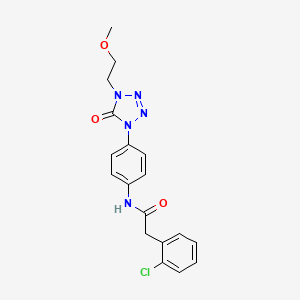
![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2932263.png)
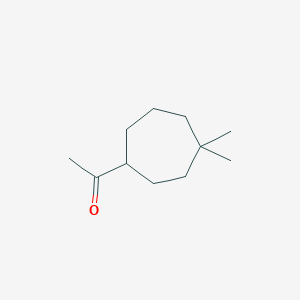
![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2932266.png)